molecular formula C5H10O5 B583485 D-Arabinose-2-13C CAS No. 101615-87-6

D-Arabinose-2-13C

Cat. No.: B583485
CAS No.: 101615-87-6
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-GZOCJTDTSA-N
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Description

D-Arabinose-2-13C: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific research applications. The molecular formula of this compound is C5H10O5, and it has a molecular weight of 151.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinose-2-13C typically involves the incorporation of carbon-13 into the D-arabinose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor, such as carbon-13 labeled glucose, and enzymatically convert it to this compound using specific enzymes that catalyze the conversion .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled D-arabinose is then extracted and purified using various chromatographic techniques to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: D-Arabinose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the metabolic pathways and biochemical processes involving D-arabinose.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to produce arabinonic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride to produce arabinitol.

    Substitution: Substitution reactions can involve the replacement of hydroxyl groups with other functional groups using reagents like acetic anhydride or benzoyl chloride.

Major Products Formed:

    Oxidation: Arabinonic acid

    Reduction: Arabinitol

    Substitution: Various substituted derivatives of D-arabinose.

Scientific Research Applications

Chemistry: D-Arabinose-2-13C is used in nuclear magnetic resonance (NMR) spectroscopy to study the structural and functional aspects of carbohydrates. The carbon-13 label enhances the sensitivity and resolution of NMR signals, allowing researchers to investigate carbohydrate interactions and dynamics.

Biology: In metabolic flux analysis, this compound is used to trace the pathways and velocities of carbohydrate metabolism. This helps in understanding the flow of carbon atoms through metabolic networks and provides insights into cellular metabolism.

Medicine: this compound is used in studies related to enzyme mechanisms and metabolic disorders. It serves as an isotopic tracer to investigate the assimilation and distribution of carbon in biological systems, aiding in the study of nutrient regulation and metabolic health.

Industry: The compound is used in the production of labeled biomolecules for research and development purposes. It is also employed in quality control and calibration of analytical instruments.

Comparison with Similar Compounds

    D-Glucose-2-13C: Another stable isotope-labeled sugar used in metabolic studies.

    D-Xylose-2-13C: A labeled pentose sugar similar to D-arabinose-2-13C, used in carbohydrate metabolism research.

    L-Arabinose-2-13C: The L-isomer of arabinose labeled with carbon-13, used in similar applications.

Uniqueness: this compound is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracing and studying metabolic pathways. Its use in NMR spectroscopy and metabolic flux analysis makes it a valuable tool in both basic and applied research .

Properties

CAS No.

101615-87-6

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-GZOCJTDTSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Synonyms

D-[2-13C]Arabinose

Origin of Product

United States

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